Benzeneacetic acid, Alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1Alpha,2y,4y,5Alpha,7y)]-[CAS]
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Overview
Description
Benzeneacetic acid, Alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1Alpha,2y,4y,5Alpha,7y)]-[CAS] is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is also known by several synonyms, including Scopolamine hydrobromide trihydrate .
Preparation Methods
The synthesis of Benzeneacetic acid, Alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[33102,4]non-7-yl ester involves multiple stepsThe final step involves the esterification with the 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl moiety . Industrial production methods often involve the use of hydrobromide salts to enhance the stability and solubility of the compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzeneacetic acid, Alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to neurotransmitter functions and receptor binding.
Industry: Applied in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the central nervous system. It acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a reduction in the activity of the parasympathetic nervous system, resulting in effects such as decreased salivation and relaxation of smooth muscles .
Comparison with Similar Compounds
Benzeneacetic acid, Alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester is unique due to its specific structure and pharmacological properties. Similar compounds include:
Atropine: Another muscarinic antagonist with similar effects but different chemical structure.
These compounds are often compared based on their efficacy, side effects, and specific applications in medical treatments.
Properties
Molecular Formula |
C17H24BrNO5 |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrate;hydrobromide |
InChI |
InChI=1S/C17H21NO4.BrH.H2O/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;;/h2-6,11-16,19H,7-9H2,1H3;1H;1H2/t11?,12-,13-,14+,15-,16+;;/m1../s1 |
InChI Key |
UXOOBDDSNJVVBU-OVVHIRCMSA-N |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.O.Br |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.Br |
Origin of Product |
United States |
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